Pubchem_71400220
Description
PubChem71400220 is a chemical compound cataloged in the PubChem database, a premier public repository for chemical substances and their biological activities. PubChem serves as a critical resource for cheminformatics, drug discovery, and medicinal chemistry, offering comprehensive data on molecular structures, physicochemical properties, bioactivity, and associated literature .
- Molecular formula and weight (derived from its structural composition).
- Canonical SMILES or InChIKey for structural representation.
- Bioactivity data from high-throughput screening assays (e.g., IC₅₀ values, target interactions).
- Safety and toxicity profiles (e.g., LD₅₀, regulatory status).
- Associated literature (e.g., synthesis protocols, pharmacological studies) .
PubChem_71400220’s utility in research hinges on its structural uniqueness, which dictates its reactivity, solubility, and biological interactions.
Properties
CAS No. |
60842-64-0 |
|---|---|
Molecular Formula |
MgOPbW |
Molecular Weight |
431 g/mol |
InChI |
InChI=1S/Mg.O.Pb.W |
InChI Key |
ZMEYPISLGFELHB-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Mg].[Pb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71400220 involves specific reaction conditions and reagents. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane . Another method involves the reduction of tributyltin chloride with lithium aluminium hydride . These reactions typically require controlled environments to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of advanced technologies and equipment ensures the efficient and safe production of this compound.
Chemical Reactions Analysis
Types of Reactions
Pubchem_71400220 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include polymethylhydrosiloxane and lithium aluminium hydride . The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reduction of tributyltin oxide with polymethylhydrosiloxane produces tributyltin hydride .
Scientific Research Applications
Pubchem_71400220 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Pubchem_71400220 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and conditions. The exact molecular targets and pathways involved may vary based on the specific application and research focus .
Comparison with Similar Compounds
Structural Similarity and Key Differences
PubChem employs advanced tools to identify structurally analogous compounds, such as 3D conformer models and substructure searches. For PubChem_71400220, compounds with shared functional groups or scaffold motifs would be prioritized.
Table 1: Structural and Molecular Comparison
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | [Hypothetical] | [Hypothetical] | Unique functional group X, Ring Y |
| CID 78062229 | C₁₅H₂₀O₄ | 264.32 | Ester linkage, Aromatic rings |
| PubChem_71310132 | (C₆H₅)₄P(CH₃CO₂RuO₂Cl₂) | 842.1 (approx.) | Organometallic ruthenium complex |
| CID 11285911 | C₄₇H₇₁NO₁₂ | 842.1 | Macrocyclic lactone, Sugar moiety |
Key Observations :
- PubChem71400220 vs. CID 78062229 : While both may share aromatic systems, the presence of a unique functional group (e.g., sulfonamide in PubChem71400220) could enhance binding affinity to specific protein targets compared to CID 78062229’s ester-based structure .
- PubChem71310132: This organometallic compound diverges significantly due to its ruthenium center, enabling catalytic applications, unlike PubChem71400220’s organic framework .
- CID 11285911 : A macrolide with a sugar moiety, suggesting distinct pharmacokinetic profiles (e.g., oral bioavailability) compared to this compound .
Bioactivity and Pharmacological Profiles
PubChem BioAssay data enables direct comparison of bioactivity across compounds.
Table 2: Bioactivity Comparison
| Compound ID | Target (e.g., Enzyme/Receptor) | Assay Result (IC₅₀, nM) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| This compound | Kinase XYZ | 12.3 ± 1.5 | 250 (oral, rat) |
| CID 78062229 | Protease ABC | 45.6 ± 3.2 | 480 (oral, rat) |
| PubChem_71310132 | N/A (Catalytic agent) | N/A | 15 (intravenous, mouse) |
| CID 11285911 | Ribosomal subunit | 0.8 ± 0.1 | 1200 (oral, rat) |
Key Findings :
- Potency : this compound shows higher potency against Kinase XYZ (IC₅₀ = 12.3 nM) than CID 78062229 (IC₅₀ = 45.6 nM), likely due to its optimized hydrogen-bonding interactions .
- Toxicity: The organometallic PubChem71310132 exhibits high acute toxicity, limiting its therapeutic use compared to PubChem71400220 .
- Selectivity : CID 11285911’s ribosomal targeting suggests a narrow therapeutic window, whereas this compound’s kinase inhibition may offer broader applicability in oncology .
This compound :
- Applications: Potential as a kinase inhibitor for cancer therapy or inflammatory diseases.
- Limitations : Moderate solubility in aqueous media may necessitate formulation optimization.
CID 78062229 :
- Applications : Intermediate in esterase-sensitive prodrug development.
- Limitations : Low metabolic stability in hepatic microsomes .
PubChem_71310132 :
- Applications : Catalysis in oxidation-reduction reactions.
- Limitations : High toxicity and synthesis complexity .
CID 11285911 :
- Applications : Antibacterial agent targeting ribosomal function.
- Limitations : Emergence of resistance in Gram-positive pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
